N-(4-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide, also known as FDTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of drug development.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
N-(4-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide derivatives exhibit significant scientific interest due to their anti-inflammatory properties. For instance, a study by Sunder & Maleraju (2013) synthesized derivatives of this compound and tested them for anti-inflammatory activity. They found that certain derivatives showed significant anti-inflammatory effects.
Anti-Cancer Properties
Research has demonstrated the potential anti-cancer properties of compounds related to this compound. For example, Hammam et al. (2005) reported the synthesis of fluoro-substituted derivatives that showed anticancer activity at low concentrations compared to reference drugs.
Analgesic and Antipyretic Activities
Compounds derived from this compound have also been studied for their analgesic and antipyretic activities. Menozzi et al. (1992) synthesized derivatives that showed remarkable analgesic and antipyretic effects in animal models.
Anti-Microbial Activities
Additionally, these compounds have shown promising results in anti-microbial studies. Saravanan et al. (2010) synthesized thiazole derivatives incorporating the pyrazole moiety and found them to exhibit significant anti-bacterial and anti-fungal activities.
Antimalarial Drug Synthesis
Research by Magadum & Yadav (2018) on N-(2-hydroxyphenyl)acetamide, a compound related to this compound, discussed its role as an intermediate in the natural synthesis of antimalarial drugs.
Met Kinase Inhibition
Research on compounds structurally similar to this compound shows potential in Met kinase inhibition. Schroeder et al. (2009) discovered a compound that is a selective and orally efficacious inhibitor of the Met kinase superfamily, suggesting a potential application in cancer therapy.
Coordination Complexes and Antioxidant Activity
Studies like Chkirate et al. (2019) have investigated coordination complexes constructed from pyrazole-acetamide derivatives, revealing significant antioxidant activity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-13-2-8-16(9-3-13)23-11-10-21-18(19(23)25)26-12-17(24)22-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXNHVBCANINPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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